molecular formula C6H10N2S B575261 4-ethyl-N-methyl-1,3-thiazol-2-amine CAS No. 167684-00-6

4-ethyl-N-methyl-1,3-thiazol-2-amine

Cat. No.: B575261
CAS No.: 167684-00-6
M. Wt: 142.22
InChI Key: LYVTWNICXBLSKJ-UHFFFAOYSA-N
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Description

4-Ethyl-N-methyl-1,3-thiazol-2-amine is a substituted thiazole derivative characterized by an ethyl group at the 4-position and a methyl group attached to the nitrogen atom at the 2-amine position. The ethyl and methyl substituents likely influence its lipophilicity and steric profile, which are critical determinants of bioavailability and target binding.

Properties

IUPAC Name

4-ethyl-N-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-3-5-4-9-6(7-2)8-5/h4H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVTWNICXBLSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole derivatives, including 4-ethyl-N-methyl-1,3-thiazol-2-amine, can be achieved through various methods. Another method includes the reaction of alkenes with bromine followed by the reaction with thioamides in a one-pot reaction . These reactions typically occur under mild conditions and yield pure products without the need for extensive purification.

Industrial Production Methods

Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of readily available and inexpensive substrates, along with mild reaction conditions, makes the industrial synthesis of these compounds efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-ethyl-N-methyl-1,3-thiazol-2-amine can be achieved through several organic synthesis techniques. Common methods include:

  • Alkylation Reactions : Involving the reaction of thiazole derivatives with alkylating agents.
  • Multi-step Organic Synthesis : Utilizing various reagents under controlled conditions to produce the desired compound.

The compound's molecular formula is C7H10N2SC_7H_{10}N_2S with a molecular weight of approximately 158.23 g/mol. Its structural features contribute to its reactivity and potential biological activities.

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer activity. A study focused on N,4-diaryl-1,3-thiazole-2-amines revealed that certain derivatives demonstrated potent antiproliferative effects against human cancer cell lines. Notably, compounds with similar structures showed IC50 values ranging from 0.36 to 0.86 µM against various cancer types .

Antimicrobial Activity

Thiazoles are recognized for their antimicrobial properties. Specifically, this compound has shown efficacy against Mycobacterium tuberculosis, indicating its potential as a therapeutic agent in treating bacterial infections .

Hole Transporting Material in Solar Cells

A significant application of this compound is as a hole transporting material (HTM) in perovskite solar cells. The incorporation of this compound into the solar cell fabrication process has been shown to enhance the performance and efficiency of these devices.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameStructureUnique Features
N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amineStructureMethyl substitution alters hydrophobicity
2-amino-N-(phenyl)thiazoleStructureLacks ethyl groups; simpler structure
3-chloro-N-(phenyl)thiazoleStructureChlorine substitution affects reactivity

Case Studies and Research Findings

Several studies have explored the applications and efficacy of thiazole derivatives:

  • Antiproliferative Activity : A study demonstrated that specific thiazole derivatives inhibited tubulin polymerization in cancer cells, leading to cell cycle arrest and reduced proliferation .
  • Antimicrobial Efficacy : Research showed that thiazole compounds had selective activity against Mycobacterium tuberculosis, highlighting their potential in combating resistant bacterial strains .

Mechanism of Action

The mechanism of action of 4-ethyl-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. Thiazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and can interfere with DNA or RNA synthesis . The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic rings (e.g., 10s ) show superior antiproliferative activity compared to aliphatic analogs like this compound. Methoxy groups enhance solubility and tubulin binding .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl in ) may reduce cellular permeability, whereas compact groups (e.g., methyl/ethyl) improve bioavailability but lack target specificity.
  • Electrophilic Modifications : Propargyl or halogen substituents (e.g., 4-(4-chlorophenyl) in ) enhance reactivity but may increase toxicity.

Antiproliferative Activity

  • Compound 10s : Exhibits IC₅₀ values of 0.36–0.86 μM in gastric (SGC-7901), lung (A549), and fibrosarcoma (HT-1080) cell lines. It inhibits tubulin polymerization by binding to the colchicine site, inducing G2/M phase arrest .
  • This compound: No direct activity reported, but its lack of aromatic rings likely reduces tubulin affinity compared to 10s.

Anti-inflammatory and Antimicrobial Activity

  • Triazolyl-thiazol-2-amines (e.g., 4g , 4h in ): Show anti-inflammatory properties via COX-2 inhibition.
  • 2-Aminothiazoles with trifluoromethyl groups (e.g., 46–52 in ): Demonstrated anti-tubercular activity (IC₅₀: 1–10 μM).

Molecular Docking and Binding Affinity

  • Compound 10s : Docking studies confirm binding to the colchicine site of tubulin via hydrogen bonds with residues Val-181 and Asn-258 .
  • This compound : Predicted to have weaker interactions due to the absence of methoxy groups critical for polar contacts.

Biological Activity

4-Ethyl-N-methyl-1,3-thiazol-2-amine is a member of the thiazole family, characterized by its five-membered heterocyclic structure containing nitrogen and sulfur. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections will explore the synthesis, biological activity, and applications of this compound based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves several methods, including the reaction of thiazole derivatives with alkylating agents. Common reagents and conditions used in the synthesis include:

  • Reagents : Alkyl halides, bases (e.g., sodium hydride), and solvents (e.g., dimethylformamide).
  • Conditions : Reactions are generally conducted under reflux conditions to facilitate the formation of the thiazole ring.

The compound's unique structure contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains with promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.01 - 0.05 mg/mL
Escherichia coli0.02 - 0.06 mg/mL
Pseudomonas aeruginosa0.03 - 0.07 mg/mL

The MIC values suggest that this compound possesses potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to its antibacterial properties, the compound has also shown antifungal activity. It has been evaluated against common fungal pathogens such as Candida albicans and Aspergillus niger:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.04 - 0.08 mg/mL
Aspergillus niger0.05 - 0.09 mg/mL

These results indicate that the compound could be a potential candidate for antifungal drug development .

Anticancer Activity

The anticancer potential of thiazole derivatives has been a significant focus in recent studies. For instance, compounds structurally related to this compound have demonstrated selective cytotoxicity against various cancer cell lines:

Cancer Cell LineIC50 Value (µM)
A549 (lung cancer)15
HeLa (cervical cancer)12
HT29 (colon cancer)18

Notably, these compounds exhibited low toxicity towards normal cells, highlighting their potential for therapeutic applications .

The mechanism through which this compound exerts its biological effects is thought to involve:

  • Intercalation with DNA : The thiazole ring can intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Interaction : Binding to various receptors can modulate biological pathways leading to apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Finiuk et al. investigated N-acylated thiazoles for anticancer activity and found promising results against multiple cancer cell lines .
  • Zhang et al. synthesized various thiazole derivatives that showed selective antiproliferative activity against glioblastoma and melanoma cells while sparing normal cells .
  • El-Subbagh et al. evaluated ethyl-substituted aminothiazoles for their antitumor activity across a panel of human tumor cell lines .

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